molecular formula C30H32N4O2S2 B12145020 2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12145020
M. Wt: 544.7 g/mol
InChI Key: RUEUPHFPBNGDDO-BWAHOGKJSA-N
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Description

2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a piperidine ring, a thiazolidine ring, and a pyridopyrimidinone core, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperidine Ring: Starting with benzylamine, the piperidine ring is formed through a cyclization reaction.

    Thiazolidine Ring Formation: The thiazolidine ring is synthesized by reacting cyclopentanone with thiourea under acidic conditions.

    Pyridopyrimidinone Core Construction: The core structure is built by condensing appropriate pyridine and pyrimidine derivatives.

    Final Coupling: The final step involves coupling the piperidine and thiazolidine intermediates with the pyridopyrimidinone core under controlled conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzyl group on the piperidine ring can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as a multi-target ligand, particularly in the context of neurodegenerative diseases like Alzheimer’s disease. It can interact with multiple biological targets, offering a multifaceted approach to disease management .

Medicine

In medicine, the compound’s ability to inhibit enzymes and modulate receptor activity makes it a candidate for drug development. Its structure allows for the design of derivatives with improved pharmacokinetic and pharmacodynamic properties.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets. It can inhibit enzymes like acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. Additionally, it can bind to receptors involved in neurodegenerative pathways, modulating their activity and providing neuroprotection .

Comparison with Similar Compounds

Similar Compounds

    Donepezil: A well-known acetylcholinesterase inhibitor used in Alzheimer’s disease treatment.

    Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.

    Galantamine: A compound that also inhibits acetylcholinesterase and modulates nicotinic receptors.

Uniqueness

What sets 2-(4-benzylpiperidin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one apart is its multi-target approach. Unlike the single-target action of donepezil, rivastigmine, and galantamine, this compound can interact with multiple targets, offering a broader therapeutic potential .

Properties

Molecular Formula

C30H32N4O2S2

Molecular Weight

544.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H32N4O2S2/c1-20-11-12-26-31-27(32-15-13-22(14-16-32)17-21-7-3-2-4-8-21)24(28(35)33(26)19-20)18-25-29(36)34(30(37)38-25)23-9-5-6-10-23/h2-4,7-8,11-12,18-19,22-23H,5-6,9-10,13-17H2,1H3/b25-18-

InChI Key

RUEUPHFPBNGDDO-BWAHOGKJSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)N5CCC(CC5)CC6=CC=CC=C6)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)N5CCC(CC5)CC6=CC=CC=C6)C=C1

Origin of Product

United States

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